4-Oxo-4-((4-(thiophen-2-yl)thiazol-2-yl)amino)butanoic acid
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Overview
Description
3-{[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]CARBAMOYL}PROPANOIC ACID is a complex organic compound featuring a thiophene ring and a thiazole ring. These heterocyclic structures are known for their significant biological and chemical properties.
Preparation Methods
The synthesis of 3-{[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]CARBAMOYL}PROPANOIC ACID typically involves multi-step reactions. One common synthetic route includes the condensation of thiophene-2-carboxylic acid with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 3-bromopropanoic acid to yield the final product. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Scientific Research Applications
3-{[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]CARBAMOYL}PROPANOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound exhibits potential antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Its derivatives are explored for their anti-inflammatory and analgesic effects.
Industry: It is used in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3-{[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]CARBAMOYL}PROPANOIC ACID involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. In cancer research, it may induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death .
Comparison with Similar Compounds
Similar compounds include other thiophene and thiazole derivatives such as:
Thiophene-2-carboxylic acid: Known for its antimicrobial properties.
Thiazole-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.
2-Aminothiophene derivatives: Explored for their anticancer and anti-inflammatory activities.
Properties
Molecular Formula |
C11H10N2O3S2 |
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Molecular Weight |
282.3 g/mol |
IUPAC Name |
4-oxo-4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]butanoic acid |
InChI |
InChI=1S/C11H10N2O3S2/c14-9(3-4-10(15)16)13-11-12-7(6-18-11)8-2-1-5-17-8/h1-2,5-6H,3-4H2,(H,15,16)(H,12,13,14) |
InChI Key |
OPJVFNPOOJKVBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=N2)NC(=O)CCC(=O)O |
Origin of Product |
United States |
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